molecular formula C19H22N2O4S B2628437 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797016-97-7

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2628437
CAS No.: 1797016-97-7
M. Wt: 374.46
InChI Key: PLHVTHXRFQFBJQ-UHFFFAOYSA-N
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Description

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a naphthoyl group, a piperidine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Naphthoyl Intermediate: The initial step involves the acylation of naphthalene with an appropriate acyl chloride to form the naphthoyl intermediate.

    Piperidine Derivative Formation: The naphthoyl intermediate is then reacted with piperidine to form the naphthoyl-piperidine derivative.

    Sulfonylation: The naphthoyl-piperidine derivative undergoes sulfonylation using a sulfonyl chloride to introduce the sulfonyl group.

    N-Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(1-naphthoyl)piperidin-4-yl)oxy)nicotinonitrile
  • Piperidin-4-yl azetidine derivatives

Uniqueness

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, potency, and selectivity for certain targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20-18(22)13-26(24,25)15-9-11-21(12-10-15)19(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVTHXRFQFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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